molecular formula C8H5BrClFO2 B13902380 Methyl 2-bromo-6-chloro-3-fluorobenzoate

Methyl 2-bromo-6-chloro-3-fluorobenzoate

Cat. No.: B13902380
M. Wt: 267.48 g/mol
InChI Key: YKOHHJSKBCQFLV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-chloro-3-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxyl group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-chloro-3-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 2-bromo-6-chloro-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-chloro-3-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-6-chloro-3-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-chloro-3-fluorobenzoate depends on the specific application and the target moleculeThe presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-6-chloro-3-fluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of bromine, chlorine, and fluorine atoms provides distinct chemical properties that can be leveraged in various applications .

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

methyl 2-bromo-6-chloro-3-fluorobenzoate

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3

InChI Key

YKOHHJSKBCQFLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)F)Cl

Origin of Product

United States

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